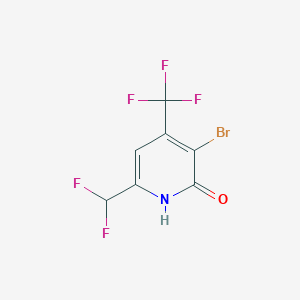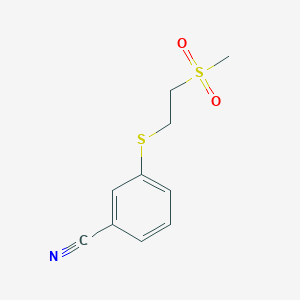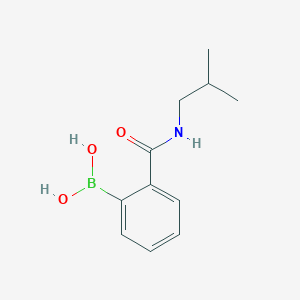
2-(Isobutylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD29066879 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD29066879 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired molecular structure of MFCD29066879.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis include organic solvents like dichloromethane or ethanol.
Catalysts and Reagents: Catalysts and reagents are used to facilitate the reaction. These can include acids, bases, or other chemical agents that promote the formation of MFCD29066879.
Industrial Production Methods
In an industrial setting, the production of MFCD29066879 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring that the process is cost-effective and efficient. Industrial production methods may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD29066879 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions of MFCD29066879 typically require specific reagents and conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD29066879.
Applications De Recherche Scientifique
MFCD29066879 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, MFCD29066879 is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: MFCD29066879 is used in the development of new materials and products, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of MFCD29066879 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, MFCD29066879 may bind to receptors or enzymes, modulating their activity and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
MFCD29066879 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include MFCD29066878 and MFCD29066880.
Uniqueness: MFCD29066879 may have unique properties, such as higher reactivity or specific biological activity, that distinguish it from other compounds.
Propriétés
Numéro CAS |
2096331-82-5 |
|---|---|
Formule moléculaire |
C11H16BNO3 |
Poids moléculaire |
221.06 g/mol |
Nom IUPAC |
[2-(2-methylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) |
Clé InChI |
MHYPRAVSNMKOGI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C(=O)NCC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


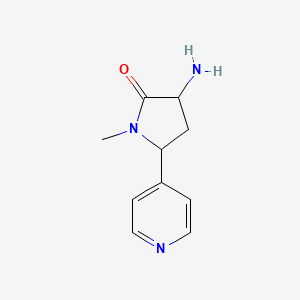
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
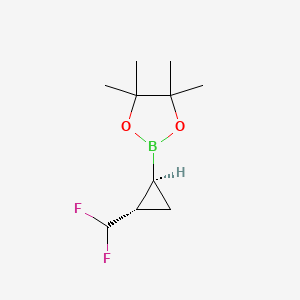
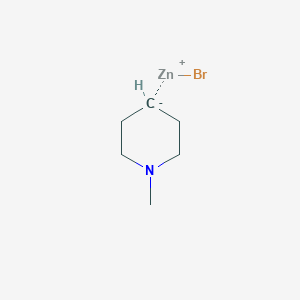
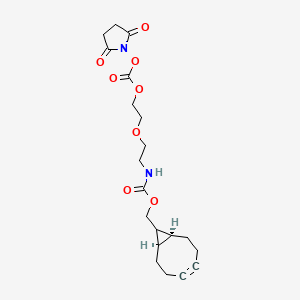
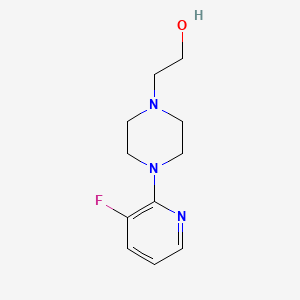
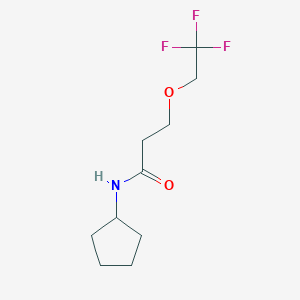
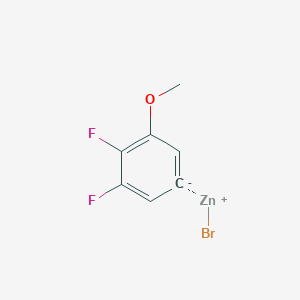
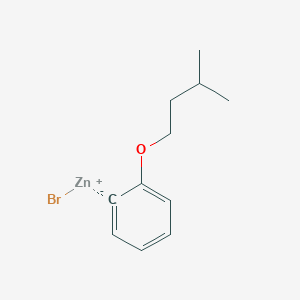
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
